molecular formula C17H20N2O3 B3011127 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide CAS No. 1058202-50-8

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide

Cat. No.: B3011127
CAS No.: 1058202-50-8
M. Wt: 300.358
InChI Key: WWAGBBRRGDEFQY-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a synthetically designed small molecule intended for research applications. Its structure incorporates both a tetrahydrofuran (THF) ring and an indoline moiety, which are heterocyclic scaffolds frequently encountered in medicinal chemistry and known to contribute to significant bioactivity in various pharmaceutical compounds and chemical probes . The strategic fusion of these units is designed to create a novel compound for investigating new biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to utilize this compound in exploratory studies to elucidate its specific molecular targets, mechanism of action, and potential application in areas such as enzyme inhibition or cellular signaling.

Properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(12-3-4-12)18-13-6-5-11-7-8-19(14(11)10-13)17(21)15-2-1-9-22-15/h5-6,10,12,15H,1-4,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGBBRRGDEFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide typically involves multiple steps:

  • Formation of the Tetrahydrofuran-2-carbonyl Intermediate

      Starting Material: Tetrahydrofuran (THF)

      Reagents: Acyl chloride or anhydride

      Conditions: The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to neutralize the generated acid.

  • Synthesis of the Indolin-6-yl Intermediate

      Starting Material: Indole or indoline derivatives

      Reagents: Electrophilic reagents such as acyl chlorides or anhydrides

      Conditions: The reaction is typically performed in the presence of a Lewis acid catalyst like aluminum chloride.

  • Coupling of Intermediates

      Reagents: The tetrahydrofuran-2-carbonyl intermediate and the indolin-6-yl intermediate

      Conditions: Coupling reactions are often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Formation of the Cyclopropanecarboxamide Group

      Reagents: Cyclopropanecarboxylic acid or its derivatives

      Conditions: The final step involves the formation of the amide bond, typically using coupling agents like DCC (dicyclohexylcarbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation of the indole moiety can lead to the formation of oxindole derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed under anhydrous conditions.

      Products: Reduction can lead to the formation of tetrahydroindole derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in the presence of a base.

      Products: Substitution reactions can modify the functional groups attached to the indole or tetrahydrofuran rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products with biological activity, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds containing indole and tetrahydrofuran rings have been studied for their anticancer, antiviral, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety, for example, is known to bind to multiple receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acyl Groups

a. N-(1-(Thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
  • Key Difference : The tetrahydrofuran group is replaced with a thiophene ring (a sulfur-containing aromatic heterocycle) .
  • Stability: Thiophene’s lack of ring saturation may decrease metabolic stability compared to tetrahydrofuran. Handling: Requires stringent safety measures (e.g., avoidance of heat/sparks) due to higher reactivity .
b. N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide
  • Key Difference : Tetrahydrofuran is replaced with cyclopentane, and an additional methoxy-indole group is present .
  • Impact :
    • Steric Effects : Cyclopentane’s larger size may hinder binding to sterically sensitive targets.
    • Solubility : The methoxy group on indole could enhance solubility, counteracting cyclopentane’s hydrophobicity.
    • Molecular Weight : Higher molecular weight (403.5 g/mol vs. ~380–400 g/mol for the target compound) may affect pharmacokinetics .

Functional Group Modifications

a. N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide
  • Key Difference : The carboxamide group is replaced with a sulfonamide, and a trifluoromethoxy-substituted benzene is introduced .
  • Impact :
    • Polarity : Sulfonamide’s increased polarity may enhance solubility but reduce blood-brain barrier penetration.
    • Electron Effects : The trifluoromethoxy group’s electron-withdrawing nature improves metabolic stability and alters binding affinity.
    • Molecular Weight : Higher molecular weight (426.4 g/mol) could slow renal clearance .
b. 5-Bromo-1-(cyclopropanecarbonyl)-N-(1H-indol-6-yl)indoline-6-sulfonamide
  • Key Difference : Incorporates a bromine atom and sulfonamide group .
  • Impact :
    • Bioactivity : Bromine’s bulky electronegative profile may enhance interactions with hydrophobic enzyme pockets.
    • Solubility : Sulfonamide improves water solubility but may reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Inference Metabolic Stability Inference
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide (Target) ~390–400 Tetrahydrofuran, cyclopropane Moderate (oxygen enhances) Moderate
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide ~380–395 Thiophene, cyclopropane Low (lipophilic) Lower (aromatic instability)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide 403.5 Cyclopentane, methoxy-indole Moderate High (saturated rings)
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide 426.4 Trifluoromethoxy, sulfonamide High High (fluorine stabilizes)

Research Findings and Implications

  • Cyclopropane as a Pharmacophore : The cyclopropanecarboxamide group is conserved across multiple analogs, suggesting its critical role in target engagement, possibly through strain-induced reactivity or rigid geometry .
  • Heterocyclic Optimization : Tetrahydrofuran’s oxygen atom provides a balance of solubility and stability, whereas thiophene and cyclopentane substitutions trade off between lipophilicity and steric effects .
  • Functional Group Trade-offs : Sulfonamide derivatives exhibit enhanced solubility but may require structural optimization to maintain bioavailability .

Biological Activity

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of 328.412 g/mol. The compound features an indole moiety, a tetrahydrofuran ring, and a cyclopropane carboxamide group, which contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors. The indole structure is known for its ability to modulate biological pathways by binding to multiple targets, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The indole moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Anticancer Studies

Research has indicated that derivatives of indole and tetrahydrofuran possess significant anticancer properties. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects against breast cancer and glioblastoma cell lines. The specific activity of this compound against these cell lines is currently under investigation.

Compound Cell Line IC50 (µM) Mechanism
Compound ABreast Cancer0.5Apoptosis induction
Compound BGlioblastoma0.3Cell cycle arrest
This compoundTBDTBD

Antiviral and Anti-inflammatory Properties

The presence of the tetrahydrofuran ring may enhance the compound's solubility and stability, potentially increasing its bioavailability in vivo. Preliminary studies suggest that compounds with similar frameworks could exhibit antiviral and anti-inflammatory activities, making them candidates for further exploration in these therapeutic areas.

Case Studies

A notable study investigated the pharmacological properties of related indole derivatives, revealing significant cytotoxicity against various tumor models. These findings suggest that this compound could share similar properties due to its structural analogies.

Example Study: Indole Derivatives in Cancer Therapy

In a comparative analysis, researchers synthesized several indole-based compounds and evaluated their effects on cancer cell proliferation:

  • Methodology : Various concentrations of the compounds were tested on cultured cancer cells.
  • Results : Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values in the nanomolar range.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Cyclopropanecarboxamide derivatives are typically synthesized via coupling reactions. For example, cyclopropanecarboxylic acid can be activated using EDCI/HOBt and coupled to an indoline-6-amine intermediate (e.g., 6-nitroindoline, as described in ).
  • Step 2 : The tetrahydrofuran-2-carbonyl moiety can be introduced via acylation using tetrahydrofuran-2-carbonyl chloride under basic conditions (e.g., pyridine/DCM).
  • Characterization :
  • NMR (1H, 13C) to confirm regiochemistry and purity (e.g., as in for a related cyclopropanecarboxamide).
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC with UV detection to assess purity (≥95% recommended for biological assays) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

  • Methodology :

  • X-ray diffraction : Single crystals can be grown via slow evaporation in solvents like methanol/water.
  • Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement). SHELX is robust for handling twinned data or high-resolution structures, as noted in .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases .

Q. What pharmacological targets or mechanisms are associated with structurally similar cyclopropanecarboxamide derivatives?

  • Key Findings :

  • Cyclopropanecarboxamides are often explored as protease inhibitors or modulators of membrane proteins (e.g., CFTR correctors like tezacaftor in ).
  • The indoline scaffold in this compound may target kinase or G-protein-coupled receptors (GPCRs), as seen in related indole derivatives ( ).
  • Experimental Design : Use in vitro assays (e.g., fluorescence polarization for binding affinity) paired with molecular docking to hypothesize targets .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield of the tetrahydrofuran-2-carbonyl-indoline intermediate?

  • Methodology :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design.
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for coupling steps, as described in for analogous indole intermediates.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-acylation) and adjust stoichiometry .

Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

  • Methodology :

  • SQUEEZE (in PLATON) : To model disordered solvent regions when electron density is ambiguous.
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals ( ).
  • Cross-validation : Compare results with spectroscopic data (e.g., NOESY for conformational analysis) .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions.
  • MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess membrane permeability, leveraging the cyclopropane ring’s rigidity ( ).
  • Validation : Compare in silico results with experimental Caco-2 permeability assays .

Q. How can structural analogs of this compound be designed to enhance target selectivity while minimizing off-target effects?

  • Methodology :

  • SAR Studies : Synthesize analogs with modifications to the indoline (e.g., fluorination at position 6, as in ) or cyclopropane rings.
  • Cryo-EM or SPR : Use structural biology techniques to map binding pockets and identify key residues for interaction.
  • Selectivity Screening : Test analogs against a panel of related targets (e.g., kinase family members) .

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